1-[4-(BENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE
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Overview
Description
1-[4-(BENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE is a complex organic compound that features a unique combination of benzenesulfonyl, fluorophenyl, oxazole, and piperazine moieties
Preparation Methods
The synthesis of 1-[4-(BENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride.
Attachment of the fluorophenyl group: This can be done via electrophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling.
Formation of the piperazine ring: This step may involve the reaction of appropriate amines with dihaloalkanes or other suitable reagents.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[4-(BENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: Reactions like Suzuki-Miyaura coupling can be used to introduce additional aromatic groups.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(BENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
1-[4-(BENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE can be compared with other similar compounds, such as:
Benzenesulfonyl derivatives: These compounds share the benzenesulfonyl group and may have similar biological activities.
Fluorophenyl derivatives: Compounds with fluorophenyl groups are often studied for their unique chemical properties.
Oxazole derivatives: These compounds are known for their diverse biological activities.
The uniqueness of 1-[4-(BENZENES
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-fluorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-23-11-13-24(14-12-23)20-19(28(25,26)17-5-3-2-4-6-17)22-18(27-20)15-7-9-16(21)10-8-15/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOADSGFQIWCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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